molecular formula C20H30O13 B13436358 Syringol Gentiobioside

Syringol Gentiobioside

Cat. No.: B13436358
M. Wt: 478.4 g/mol
InChI Key: JVCBNQLBNDCRLA-YXGWTYEDSA-N
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Description

Syringol Gentiobioside (C₂₀H₃₀O₁₃) is a phenolic diglycoside that has emerged as a critical and reliable chemical marker for identifying smoke exposure in grapes and wine . This compound is formed in grape berries when they absorb syringol, a volatile phenol present in wildfire smoke, which is then glycosylated by the plant's enzymes into a stable, non-volatile conjugate . Its primary research value lies in the field of viticulture and enology, specifically for the diagnosis and risk assessment of "smoke taint," a wine fault that imparts undesirable smoky, ashy characters . Unlike volatile phenols which can be present in oak-aged wines, this compound provides a more specific diagnostic tool for confirming vineyard exposure to wildfire smoke . Research demonstrates that its concentration in grapes can be used to predict the risk of a wine developing perceptible smoke flavors, with recent studies establishing threshold ranges for various varieties . A key characteristic underpinning its utility is its remarkable stability during bottle aging; concentrations of this compound do not significantly change over at least 39 months, making it a robust indicator for analyzing aged wines and ruling out post-bottling hydrolysis as a significant source of smoke flavor in aged bottles . This stability also makes it an ideal analyte for method development, with recent advances focusing on its precise quantification using techniques like LC-MS/MS or novel enzymatic hydrolysis coupled with GC-MS . For researchers, this compound is an essential standard for quantifying smoke exposure, forecasting wine quality, and developing mitigation strategies for one of the wine industry's most pressing climate-related challenges.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O13

Molecular Weight

478.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H30O13/c1-28-8-4-3-5-9(29-2)18(8)33-20-17(27)15(25)13(23)11(32-20)7-30-19-16(26)14(24)12(22)10(6-21)31-19/h3-5,10-17,19-27H,6-7H2,1-2H3/t10-,11-,12-,13-,14+,15+,16-,17-,19-,20+/m1/s1

InChI Key

JVCBNQLBNDCRLA-YXGWTYEDSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Canonical SMILES

COC1=C(C(=CC=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution of Syringol Gentiobioside in Biological Systems

Syringol Gentiobioside Accumulation in Vitis vinifera (Grapevines)

The presence and concentration of this compound in Vitis vinifera are of significant interest, particularly due to its role as a marker for smoke exposure in vineyards. awri.com.au When grapevines are exposed to smoke from wildfires, volatile phenols like syringol are absorbed by the plant and subsequently detoxified by converting them into non-volatile glycosides, including this compound. biorxiv.orgnih.govmdpi.com This biotransformation involves the attachment of a gentiobiose sugar molecule to the syringol aglycone. nih.gov

Research indicates that the accumulation of this compound can vary among different grapevine cultivars. nih.gov While it is a consistent marker for smoke exposure, baseline levels and the extent of accumulation can be influenced by the grape variety.

Studies have shown that this compound is frequently one of the most abundant glycosides found in smoke-affected grapes. ives-openscience.eunih.gov For instance, in an analysis of 51 grape samples, this compound was detected in 22 of them and accounted for approximately 50% of the total measured glycoconjugate pool. ives-openscience.eu In wines made from grapes exposed to significant smoke, cresol (B1669610) rutinoside, phenol (B47542) rutinoside, and this compound were the most abundant glycoconjugates, with mean values of 162, 107, and 123 μg/L, respectively. vitis-vea.deajevonline.org

Observations across different cultivars include:

Cabernet Sauvignon : Wines from this cultivar have been found to contain some of the highest levels of total glycosides after smoke exposure. ives-openscience.eu In one study, the maximum concentration of this compound in smoke-exposed Cabernet Sauvignon grapes reached levels comparable to those found in other varieties under similar conditions. mdpi.com

Shiraz : This cultivar also shows significant accumulation of this compound. A comparative study found that the maximum concentration in Shiraz grapes from a smoke-affected block was 87 ng/berry. mdpi.com

Chardonnay : In the same study, Chardonnay grapes from a similarly affected block reached a maximum this compound concentration of 73 ng/berry. mdpi.com

Viognier : The glycosidic profile in smoke-exposed Viognier grapes showed that this compound was among the most abundant forms. mdpi.com

This variability highlights the need for establishing baseline data for different varieties to accurately assess the impact of smoke exposure. ajevonline.org

Table 1: Reported this compound Levels in Vitis vinifera

Cultivar Sample Type Condition Reported Concentration Citation
Various Wine Smoke-Affected Mean of 123 µg/L vitis-vea.de, ajevonline.org
Shiraz Grapes Smoke-Affected Max of 87 ng/berry mdpi.com
Chardonnay Grapes Smoke-Affected Max of 73 ng/berry mdpi.com

This compound and other related glycosides are not uniformly distributed throughout the grapevine. The primary sites of uptake for the precursor volatile phenols are the leaves and the berries themselves. nih.govmdpi.com Volatile phenols can enter leaves through stomata and are also absorbed directly through the skin of the grape berries. mdpi.com

Once absorbed, these compounds are rapidly metabolized into their glycosidic forms, a process that occurs in both the skin and pulp of the berries. biorxiv.orgnih.gov Research has confirmed the presence of the necessary glycosyltransferase enzymes in grapevine leaves, indicating that leaves also play a role in metabolizing smoke-derived phenols. mdpi.com The resulting this compound is then sequestered within the plant tissues, primarily in the grape berry, from which it can be extracted during the winemaking process. nih.gov

Identification of this compound in Other Plant Species

While extensively studied in grapevines, this compound and related compounds have also been identified in other plant species, often in the context of smoke exposure.

Malus domestica (Apple): Studies have confirmed that apples are susceptible to smoke taint. mdpi.com Compositional analysis of smoke-affected apples and ciders revealed elevated concentrations of volatile phenol glycosides, with this compound measured at levels of 17–39 µg/L in apples and 7–15 µg/L in ciders made from them. mdpi.com This provides clear evidence of the uptake and glycosylation of syringol in apple tissues.

Citrus limon (Lemon): Research on smoke-exposed lemons showed that elevated levels of volatile phenols, including syringol, were found almost exclusively in the peel. mdpi.com The pulp contained negligible amounts, suggesting the peel acts as a barrier, preventing the permeation of these compounds into the fruit's flesh. While syringol itself was detected, indicating uptake, the study focused on the aglycone rather than specifically quantifying the gentiobioside form in lemons. mdpi.com

Solanum lycopersicum (Tomato): In studies evaluating the susceptibility of various crops to smoke, syringol was detected in control (unsmoked) tomato samples at low levels (3–5 µg/kg). mdpi.com Analytical methods demonstrated excellent recovery for syringol in tomato samples, confirming its presence. mdpi.comresearchgate.net The research context implies that, like other susceptible plants, tomatoes likely metabolize absorbed volatile phenols into glycosides, though specific quantification of this compound was not the primary focus. researchgate.net

Table 2: Identification of Syringol and this compound in Various Plant Species

Species Common Name Compound Detected Tissue/Product Concentration Citation
Malus domestica Apple This compound Fruit 17–39 µg/L mdpi.com
Malus domestica Apple This compound Cider 7–15 µg/L mdpi.com
Citrus limon Lemon Syringol Peel 12–110 µg/kg* mdpi.com
Solanum lycopersicum Tomato Syringol Fruit 3–5 µg/kg (control) mdpi.com

*Concentration range for several volatile phenols, including syringol.

Environmental and Stress-Induced Factors Influencing this compound Accumulation

The primary environmental factor known to induce the accumulation of this compound in plants is exposure to smoke from burning vegetation, such as wildfires or bushfires. awri.com.aunih.gov The volatile phenols released from the thermal decomposition of lignin (B12514952) in plant matter are the direct precursors to this compound. mdpi.com

The accumulation of this compound is a plant stress response. biorxiv.org The glycosylation of toxic volatile phenols is a detoxification mechanism to protect plant cells from damage. nih.gov Several factors related to smoke exposure influence the final concentration of these glycosides in the plant:

Smoke Density and Duration: The intensity and length of smoke exposure are critical. Higher density smoke and longer exposure times generally lead to greater uptake of volatile phenols and, consequently, higher concentrations of their glycosides. nih.govajevonline.org

Proximity to Fire and Fuel Source: The vineyard's distance from a fire, the type of vegetation burning (fuel source), and prevailing wind patterns all affect the composition and concentration of the smoke that reaches the plants. nih.gov

Timing of Exposure: The developmental stage of the plant when smoke exposure occurs can impact accumulation. Studies have tracked the increase of glycosides throughout the ripening season in response to ongoing smoke events. mdpi.com For example, a significant delay between smoke exposure and the peak accumulation of glycosides has been observed, sometimes taking one to four weeks. nih.gov

Table 3: Factors Influencing this compound Accumulation

Factor Description Impact Citation
Environmental Stress Exposure to smoke from burning vegetation (wildfires). Primary trigger for the formation and accumulation of this compound. awri.com.au, nih.gov
Detoxification Response The plant's natural defense mechanism against toxic volatile phenols. Glycosylation converts volatile phenols into stable, non-volatile gentiobiosides. biorxiv.org, nih.gov
Smoke Characteristics Density, duration, fuel source, and age of the smoke. Directly correlates with the amount of precursor compounds absorbed by the plant. nih.gov, ajevonline.org

| Developmental Stage | The ripeness and metabolic activity of the plant/fruit at the time of exposure. | Influences the rate and extent of glycoside formation and accumulation. | mdpi.com, nih.gov |

Biosynthesis and Enzymatic Pathways of Syringol Gentiobioside

Precursor Substrate Identification for Syringol Gentiobioside Formation

The primary precursor for the biosynthesis of this compound is syringol (2,6-dimethoxyphenol). Syringol is a volatile phenol (B47542) that is not typically present in significant amounts in grape tissues under normal conditions. However, it is generated from the thermal degradation of lignin (B12514952) in plant matter during events like forest fires. biorxiv.orgnih.gov When grapevines are exposed to smoke, airborne syringol is absorbed by the grape berries and leaves. biorxiv.orgnih.gov

Once absorbed, this hydrophobic and potentially toxic compound is rapidly metabolized within the plant cells. The initial and critical step in its transformation is glycosylation, which leads to the formation of this compound and other related glycosides. This process effectively reduces the volatility and potential toxicity of syringol, converting it into a stable, non-aromatic form. nih.govoup.com The presence of this compound in grapes is therefore considered a sensitive chemical marker for smoke exposure. acs.org

Glycosylation Mechanisms in this compound Synthesis

The synthesis of this compound is a multi-step enzymatic process involving the sequential addition of glucose moieties to the syringol aglycone. This process is catalyzed by a class of enzymes known as glycosyltransferases (GTs), specifically uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs). oup.comresearchgate.net These enzymes transfer a sugar molecule from an activated sugar donor, typically UDP-glucose, to the acceptor molecule, in this case, syringol. researchgate.netfrontiersin.org

The formation of the disaccharide gentiobioside likely occurs in two distinct glycosylation steps:

Formation of Syringol-β-D-glucoside: The first step involves the transfer of a single glucose molecule to the hydroxyl group of syringol, forming the monoglucoside.

Formation of this compound: The second step involves the addition of a second glucose molecule to the first, linked by a β-1,6-glycosidic bond, to form the final gentiobioside.

This two-step mechanism is consistent with the biosynthesis of other complex flavonoid glycosides in plants. oup.com

Research has identified specific UGTs from Vitis vinifera that are capable of glycosylating syringol and related phenolic compounds.

First Glycosylation Step: A key enzyme identified as being responsible for the initial glucosylation of a range of smoke-derived volatile phenols, including syringol, is UGT72B27 . biorxiv.orgnih.gov This enzyme, originally characterized as a resveratrol (B1683913) glucosyltransferase, exhibits broad substrate promiscuity. biorxiv.orgnih.gov It efficiently catalyzes the transfer of glucose from UDP-glucose to syringol, forming syringol-β-D-glucoside. biorxiv.orgnih.gov Kinetic analyses have determined the specificity constant (kcat/KM) of UGT72B27 for syringol to be 9 mM⁻¹s⁻¹. biorxiv.orgnih.govnih.gov

Second Glycosylation Step: While the specific enzyme that catalyzes the conversion of syringol-β-D-glucoside to this compound has not been definitively identified, it is proposed to be a UDP-glucose:glucoside glucosyltransferase . Enzymes with this type of activity, which add a second glucose moiety to a pre-existing glucoside, have been characterized in the biosynthesis of other flavonoid and terpenoid gentiobiosides in various plant species. oup.comontosight.aiontosight.ai For instance, research on flavonoid biosynthesis in Arabidopsis thaliana has identified genes responsible for the production of flavonol 3-O-gentiobiosides. oup.com

Table 1: Kinetic Parameters of Vitis vinifera UGT72B27 with Various Phenolic Substrates

Substratekcat/KM (mM⁻¹s⁻¹)Reference
Guaiacol (B22219)114 biorxiv.orgnih.gov
trans-Resveratrol17 biorxiv.orgnih.gov
Syringol 9 biorxiv.orgnih.gov
4-Methylsyringol8 biorxiv.orgnih.gov
4-Methylguaiacol2 biorxiv.orgnih.gov

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily as a response to the stress induced by smoke exposure. The expression of the genes encoding the relevant glycosyltransferases is significantly upregulated following the detection of volatile phenols.

Studies on grapevines have shown that exposure to smoke triggers rapid and significant changes in the transcriptome of grape berries. biorxiv.org Specifically, a set of GT1 genes, including UGT72B27, are strongly induced. biorxiv.orgresearchgate.net These have been termed Vitis vinifera smoke-inducible UGTs (VviSIUGTs). biorxiv.org The expression of these genes typically peaks within 24 hours of smoke exposure and then declines, a pattern that mirrors the accumulation of phenolic glycosides in the berry. biorxiv.org

The regulation of these UGT genes is controlled by various transcription factors (TFs) that bind to specific cis-acting elements in the promoter regions of the genes. nih.govnih.govnih.gov Analysis of the promoter regions of smoke-inducible UGT genes has identified stress-related regulatory elements. biorxiv.org Transcription factor families such as MYB, WRKY, and bHLH are known to play crucial roles in orchestrating the expression of genes involved in secondary metabolite production, including flavonoid and phenolic glycoside biosynthesis, in response to biotic and abiotic stresses. nih.govbohrium.com For example, in response to high-temperature stress, several TF families including MYB and HSF are differentially expressed in grapes, which in turn regulate downstream pathways. oup.com It is likely that a similar cascade is activated by the chemical stress of smoke exposure, leading to the activation of TFs that upregulate the expression of UGT72B27 and other necessary glycosyltransferases.

Table 2: Regulatory Elements in UGT Promoter Regions and Associated Transcription Factors

Cis-acting Element TypeFunctionAssociated Transcription Factor FamiliesReference
ABREAbscisic acid responsivenessbZIP mdpi.com
MBSMYB binding site involved in drought-inducibilityMYB mdpi.comfrontiersin.org
TC-rich repeatsDefense and stress responsiveness- mdpi.comfrontiersin.org
LTRLow-temperature responsiveness- mdpi.comfrontiersin.org
CGTCA-motifMeJA-responsiveness- mdpi.comfrontiersin.org

Intracellular Sequestration and Metabolic Storage of this compound

Once synthesized, this compound, along with other phenolic glycosides, must be sequestered to prevent potential interference with cellular metabolism. Glycosylation itself is the first step in this process, as it increases the water solubility and reduces the reactivity of the syringol molecule. nih.gov This modification facilitates its transport and storage within the cell.

The primary site for the storage of soluble secondary metabolites like phenolic glycosides is the central vacuole. oup.comscirp.orgnih.gov Cytochemical localization studies in various plant species have confirmed that phenolic compounds are predominantly found within the vacuoles of parenchyma cells. researchgate.netoup.comscirp.org

The transport of these glycosides from their site of synthesis in the cytoplasm (likely at the endoplasmic reticulum) to the vacuole is an active process mediated by specific transporter proteins located on the tonoplast (the vacuolar membrane). oup.comnih.govmdpi.com Two major families of transporters have been implicated in the vacuolar sequestration of flavonoid and other phenolic glycosides:

ATP-binding cassette (ABC) transporters: These proteins utilize the energy from ATP hydrolysis to pump substrates across the membrane. oup.commdpi.commdpi.com

Multidrug and Toxic Compound Extrusion (MATE) transporters: These function as H⁺-antiporters, using the proton gradient established by vacuolar H⁺-ATPases and H⁺-pyrophosphatases to drive the transport of glycosides into the vacuole. oup.comnih.govmdpi.com

While the specific transporter for this compound has not been identified, it is highly probable that members of the MATE or ABC transporter families are responsible for its uptake into the vacuole. oup.comnih.gov This sequestration in the vacuole allows the plant to accumulate large quantities of these compounds, effectively detoxifying the cell and storing the metabolized volatile phenols in a stable, long-term form. scirp.orgmdpi.com

Degradation and Biotransformation of Syringol Gentiobioside

Enzymatic Hydrolysis of Syringol Gentiobioside

Enzymatic hydrolysis is a key process in the degradation of this compound, primarily mediated by specific glycosidase enzymes. This biocatalytic cleavage is a milder alternative to harsh chemical methods. nih.govacs.org

The breakdown of this compound is accomplished by β-glucosidase enzymes capable of cleaving the β-1,6-glycosidic bond of the gentiobiose moiety. smolecule.com Research has identified several specific enzymes with high efficacy for this purpose, often discovered through genome mining. nih.govacs.org

A notable enzyme is CbBglB-1 , derived from a Clostridia bacterium, which shows selective activity towards gentiobioside substrates. smolecule.com Another significant enzyme is AoryRut , a rutinosidase from Aspergillus oryzae, which demonstrates broad substrate specificity and can cleave the disaccharide from the syringol aglycone. smolecule.com The use of enzyme cocktails, for instance combining CbBglB-1 and AoryRut, has been shown to achieve high conversion efficiencies, often approaching or exceeding 90%. nih.govsmolecule.com These enzymes are particularly effective in cleaving the glycosidic bonds to release the volatile phenol (B47542), syringol. smolecule.comawri.com.au Studies using fortified wine samples have demonstrated that tailored enzyme cocktails can hydrolyze this compound with an efficiency nearly equivalent to that of traditional acid hydrolysis. nih.govacs.org

Table 1: Glycosidase Enzymes Active on this compound

Enzyme NameSource OrganismSpecificity/ActivityReference
CbBglB-1 Clostridia bacteriumExhibits selective activity toward gentiobioside substrates. smolecule.com
AoryRut Aspergillus oryzaeA rutinosidase with broad substrate specificity, capable of diglycosidase activity. smolecule.com
β-glucosidases Saccharomyces cerevisiaeYeast enzymes that contribute to hydrolysis during fermentation processes.

The enzymatic degradation of this compound is influenced by reaction conditions such as pH, temperature, and incubation time. Optimal conditions have been established to maximize the liberation of the syringol aglycone.

Mechanistically, the hydrolysis involves the cleavage of the glycosidic bond linking the gentiobiose sugar to the phenolic hydroxyl group of syringol. For complete hydrolysis of the gentiobioside, the enzyme must be capable of acting on the disaccharide.

Kinetic studies and hydrolysis assays are typically performed under optimized conditions. For example, enzymatic hydrolysis is often conducted at 37°C for 4 to 24 hours. acs.orgsmolecule.com The pH is also a critical factor, with some enzyme systems operating optimally at a pH of around 3.5 in an acetate (B1210297) buffer. smolecule.com The efficiency of the conversion is high, with some enzyme cocktails achieving over 90% conversion of this compound to free syringol. smolecule.com The reaction is often terminated by rapid cooling and the addition of a solvent like acetonitrile (B52724) to precipitate the enzymes, allowing for subsequent analysis of the liberated phenols. acs.orgsmolecule.com

Table 2: Optimized Conditions for Enzymatic Hydrolysis of this compound

ParameterValueReference
Temperature 37°C acs.orgsmolecule.com
pH Optimum ~3.5 smolecule.com
Incubation Time 4 - 24 hours acs.orgsmolecule.com
Enzyme Concentration ~0.1 mg/mL smolecule.com
Conversion Efficiency >90% (with enzyme cocktails) smolecule.com

Non-Enzymatic Hydrolysis Pathways of this compound (e.g., Acid-Catalyzed Scission)

Beyond enzymatic action, this compound is susceptible to non-enzymatic degradation, most notably through acid-catalyzed hydrolysis. This pathway is particularly relevant in acidic environments like wine. The gentiobiose moiety makes this compound more labile compared to other glycosides, such as rutinosides. It has been observed to hydrolyze up to twice as fast as other related glycosidic compounds under mild acidic conditions.

This acid-catalyzed scission involves the cleavage of the glycosidic bond under low pH conditions (typically pH ≤ 3.5), a reaction that is significantly accelerated by elevated temperatures. Standard laboratory protocols for quantifying the aglycone often employ strong acids (such as hydrochloric acid to achieve a pH of 1.0) and high temperatures (100°C) for a duration of one to four hours to ensure complete cleavage. nih.govacs.org While effective, this aggressive method can sometimes lead to the degradation of the released aglycone, potentially causing underestimation in quantitative analyses. nih.gov

Table 3: Conditions for Acid-Catalyzed Hydrolysis of this compound

ConditionDescriptionConsequenceReference
Mild Acidity pH ≤ 3.5, ambient temperatureSpontaneous, slow release of syringol.
Strong Acidity pH 1.0 (using strong acids like HCl)Rapid and complete cleavage of the glycosidic bond. nih.govacs.org
High Temperature 100°C for 1-4 hoursAccelerates the rate of hydrolysis significantly. nih.govacs.org

Metabolic Fate of this compound Breakdown Products in Plant Matrices

In plants, particularly grapevines (Vitis vinifera), this compound is itself a metabolic product. When grapevines are exposed to environmental stressors like bushfire smoke, airborne volatile phenols, including syringol, are absorbed by the berries. biorxiv.orgresearchgate.net Inside the plant tissue, these volatile phenols undergo glycosylation, a detoxification process where a sugar moiety (like gentiobiose) is attached, catalyzed by glycosyltransferase enzymes. smolecule.combiorxiv.org This conversion renders the volatile phenol non-volatile and water-soluble, sequestering it within the berry. researchgate.net

The subsequent breakdown of this compound releases its constituent parts: syringol and gentiobiose . The metabolic fate of these products is crucial, especially in the context of winemaking.

Syringol : The release of the aglycone, syringol, is the most significant consequence of hydrolysis. This breakdown can occur during grape maturation, but it is more pronounced during fermentation (due to yeast enzymes) and wine aging (due to the acidic environment). acs.orgawri.com.au Once liberated, syringol is a potent, volatile aroma compound that contributes to undesirable "smoky" and "ashy" sensory characteristics in wine, a phenomenon known as smoke taint. awri.com.aubiorxiv.org

Gentiobiose : The gentiobiose moiety is a disaccharide composed of two glucose units. In a process like wine fermentation, this sugar would likely be metabolized by yeast as an energy source, being broken down into ethanol (B145695) and carbon dioxide through glycolysis.

Therefore, the primary metabolic fate of the breakdown products within the plant matrix (specifically during post-harvest processing like winemaking) involves the release of a potent aroma compound and the consumption of the sugar moiety by microorganisms.

Analytical Methodologies for Syringol Gentiobioside Quantification and Structural Elucidation

Advanced Chromatographic Separation Techniques for Syringol Gentiobioside

Chromatographic methods are fundamental to isolating this compound from complex sample matrices, thereby enabling accurate quantification and minimizing interference from other compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic glycosides like this compound. nih.govscispace.com Typically coupled with tandem mass spectrometry (HPLC-MS/MS), this method allows for the robust quantification of smoke taint markers. nih.gov In these methodologies, an Agilent 1200 series HPLC system or similar is often utilized. scispace.com The separation is commonly achieved using a C18 stationary phase, which is effective for retaining and separating moderately polar compounds like glycosides. etslabs.com The mobile phase typically consists of a gradient of water and an organic solvent, such as acetonitrile (B52724), both acidified with formic acid to improve peak shape and ionization efficiency. nih.gov

For instance, one established method uses an Agilent 1200 high-performance liquid chromatograph equipped with a 1290 binary pump. scispace.com Data acquisition and processing are managed by specialized software like MassHunter. scispace.com The limit of quantitation for volatile phenol (B47542) glycosides, including this compound, using HPLC-based methods has been reported to be as low as 1 μg/kg. scispace.com

Table 1: Example HPLC System Configuration for this compound Analysis

Parameter Specification Source
Instrument Agilent 1200 HPLC with 1290 binary pump scispace.com
Column C18 stationary phase etslabs.com
Mobile Phase A Water with 0.1% formic acid nih.gov
Mobile Phase B Acetonitrile with 0.1% formic acid nih.gov
Detection Coupled to a tandem mass spectrometer scispace.com

| Software | MassHunter (version B.09.00) | scispace.com |

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing smaller particle-size columns to achieve higher resolution, faster analysis times, and greater sensitivity. nih.gov UHPLC is frequently used for metabolomic analyses and the quantification of marker phenolic diglycosides, including this compound, in grapes and wine affected by wildfire smoke. nih.gov The technique is often paired with tandem mass spectrometry (UHPLC-MS/MS) for enhanced selectivity and sensitivity. etslabs.comresearchgate.net

An example of its application involves an Agilent 1290 Infinity UHPLC system for the determination of volatile phenol glycosidic precursors. nih.gov Another system employed for analyzing smoke glycosylated markers is a Vanquish ultra-HPLC system coupled to a Q Exactive Orbitrap mass spectrometer. researchgate.net These advanced systems provide the necessary performance to separate and quantify low levels of this compound, often measured in micrograms per liter (µg/L). researchgate.net

Mass Spectrometric Approaches for this compound Analysis

Mass spectrometry is the definitive tool for the detection and quantification of this compound, offering unparalleled sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and utilized method for the direct quantification of this compound. nih.govnih.gov This technique involves the separation of the analyte by HPLC or UHPLC, followed by ionization and detection using a triple quadrupole (QQQ) or other tandem mass spectrometer. etslabs.comresearchgate.net The use of Multiple Reaction Monitoring (MRM) mode in a triple-quadrupole instrument allows for highly specific and sensitive detection by monitoring a specific precursor-to-product ion transition for the target analyte. nih.govnih.gov

The analysis of smoke taint phenolic glycosides is routinely conducted using HPLC-MS/MS. nih.gov This approach provides a significant improvement in the ability to distinguish between smoke-exposed and non-exposed samples compared to analyzing only the volatile aglycones. nih.gov For example, an AB SCIEX Triple Quad™ 4500 tandem mass spectrometer with a Turbo V™ ion source is one instrument configuration used for these analyses. scispace.com The high selectivity of LC-MS/MS is crucial because indirect methods, such as those relying on acid hydrolysis to release the aglycone, can be less precise and may not be comparable across different laboratories. nih.govlgcstandards.com

To achieve the highest level of accuracy and precision in quantification, Stable Isotope Dilution Analysis (SIDA) is employed. nih.govscispace.com This method involves adding a known amount of a stable isotope-labeled version of the target analyte to the sample at the beginning of the analytical process. For this compound, deuterated d3-syringol gentiobioside (also referred to as d3-syringol glucosyl glucoside) serves as the ideal internal standard. nih.govscispace.com

Because the isotopically labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes chromatographically and experiences the same effects of matrix suppression or enhancement during ionization. scispace.com By measuring the ratio of the response of the native analyte to the labeled standard, any variations during sample preparation and analysis are compensated for, leading to highly accurate quantification. nih.govscispace.com The use of d3-syringol gentiobioside as an internal standard is a key component of validated methods for analyzing smoke-derived phenolic glycosides in grapes and wine. scispace.com

Table 2: Key Mass Spectrometric Techniques and Components

Technique/Component Description Application for this compound Source
Tandem Mass Spectrometry (MS/MS) A technique involving multiple stages of mass analysis, typically used to increase specificity. Primary method for detection and quantification. nih.govnih.gov
Triple Quadrupole (QQQ) A type of mass analyzer used in tandem mass spectrometry, excellent for quantitative analysis. Used for Multiple Reaction Monitoring (MRM) scans. researchgate.netnih.gov
Multiple Reaction Monitoring (MRM) A highly specific scan mode where a predefined precursor ion is fragmented, and a specific product ion is monitored. Enables accurate measurement of this compound in complex matrices like wine. nih.gov
Stable Isotope Dilution Analysis (SIDA) A quantitative method using an isotopically labeled standard to correct for matrix effects and sample loss. Considered the gold standard for accurate quantification. nih.govscispace.com

| d3-Syringol Gentiobioside | A deuterated form of this compound. | Used as the internal standard in SIDA. | nih.govscispace.com |

Spectroscopic Techniques for this compound Characterization (e.g., Near-Infrared Spectroscopy)

While chromatography and mass spectrometry are primary tools for separation and quantification, spectroscopic techniques play a role in structural confirmation and broader sample screening. For the definitive structural elucidation of pure this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a standard method, with commercial suppliers using it to confirm the structure of analytical standards. lgcstandards.com

Development and Synthesis of Isotopically Labeled this compound for Analytical Standards

The accurate quantification of this compound, particularly in complex matrices such as wine, necessitates the use of internal standards to correct for variations in sample preparation and instrument response. Isotopically labeled analogs of the target analyte are ideal for this purpose as they co-elute with the unlabeled compound and exhibit identical chemical behavior, yet are distinguishable by mass spectrometry. For this compound, deuterated forms, such as d3-syringol gentiobioside, have been utilized as internal standards in stable isotope dilution analysis (SIDA). This approach significantly improves the accuracy and precision of quantification methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The development of these analytical standards involves a multi-step synthetic process that begins with the isotopic labeling of the aglycone, syringol, followed by its glycosylation to introduce the gentiobioside moiety.

Synthesis of Deuterated Syringol

The first stage in the synthesis of isotopically labeled this compound is the preparation of deuterated syringol. Deuterium (B1214612) (²H) is a common choice for isotopic labeling as it is non-radioactive and can be incorporated into organic molecules through various established methods. One common strategy involves the hydrogen-deuterium (H-D) exchange reaction.

A general approach for the deuteration of aromatic compounds, such as syringol, can be achieved using a catalyst in the presence of a deuterium source, like heavy water (D₂O). For instance, a palladium on carbon (Pd/C) catalyst can be used to facilitate the exchange of hydrogen atoms on the aromatic ring with deuterium atoms from D₂O. This method is advantageous due to its efficiency and the use of a readily available deuterium source. The reaction typically involves heating the substrate (syringol) with the catalyst and D₂O under controlled conditions to achieve the desired level of deuterium incorporation. The methoxy (B1213986) groups on the syringol molecule are targeted for labeling, resulting in a d3-syringol precursor where the three hydrogen atoms of one of the methoxy groups are replaced by deuterium.

Table 1: Key Reagents in the Synthesis of Deuterated Syringol

Reagent Role
Syringol Starting aglycone
Heavy Water (D₂O) Deuterium source

Glycosylation of Deuterated Syringol with Gentiobiose

Once the isotopically labeled syringol is obtained, the next critical step is the attachment of the gentiobiose sugar moiety. This is typically achieved through a glycosylation reaction. The Koenigs-Knorr reaction is a classic and widely used method for the formation of glycosidic bonds. This reaction involves the coupling of a glycosyl halide with an alcohol or a phenol in the presence of a promoter, often a silver or mercury salt.

In the context of synthesizing d3-syringol gentiobioside, a protected form of gentiobiose, such as acetobromogentiobiose, would be used as the glycosyl donor. The hydroxyl groups of the sugar are protected with acetyl groups to prevent unwanted side reactions, and a bromine atom is introduced at the anomeric carbon to create a reactive glycosyl halide.

The deuterated syringol acts as the glycosyl acceptor. The reaction is promoted by a salt, such as silver carbonate or silver oxide, which facilitates the departure of the bromide and the formation of the glycosidic bond between the deuterated syringol and the gentiobiose derivative. Subsequent deprotection of the acetyl groups from the sugar moiety yields the final product, d3-syringol gentiobioside.

Table 2: Generalized Steps of the Koenigs-Knorr Glycosylation

Step Description Key Reagents
1. Preparation of Glycosyl Donor Protection of hydroxyl groups and introduction of a halide at the anomeric carbon of gentiobiose. Gentiobiose, Acetic Anhydride, HBr
2. Glycosylation Reaction Coupling of the glycosyl donor with deuterated syringol. Acetobromogentiobiose, d3-Syringol, Silver Carbonate

| 3. Deprotection | Removal of the protecting groups from the sugar moiety. | Sodium Methoxide (B1231860) in Methanol (B129727) |

Purification and Structural Elucidation

Following the synthesis, the isotopically labeled this compound must be purified and its structure confirmed. Purification is typically achieved using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

The structural confirmation and the verification of isotopic labeling are carried out using a combination of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the structure of the molecule and the position of the deuterium labels. Mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the isotopic purity, ensuring that the desired level of deuterium incorporation has been achieved.

The successful synthesis and characterization of isotopically labeled this compound provide a crucial tool for researchers, enabling the development of robust and reliable analytical methods for its quantification in various applications, including the assessment of smoke taint in wine.

Chemical Synthesis and Derivatization of Syringol Gentiobioside and Analogues

Total Synthesis Strategies for Syringol Gentiobioside in Research Settings

The general approach using the Koenigs-Knorr reaction would involve the following key steps:

Preparation of the Glycosyl Donor: The disaccharide gentiobiose would first need to be appropriately protected, leaving the anomeric hydroxyl group free for conversion into a good leaving group, typically a halide (bromide or chloride). This is achieved by first per-acetylating the sugar to protect all hydroxyl groups, followed by selective introduction of the anomeric halide.

Preparation of the Glycosyl Acceptor: The aglycone, syringol (2,6-dimethoxyphenol), would serve as the glycosyl acceptor. Its phenolic hydroxyl group is the site of glycosylation.

Glycosylation Reaction: The protected gentiobiosyl halide (glycosyl donor) would be reacted with syringol (glycosyl acceptor) in the presence of a promoter. Typical promoters for the Koenigs-Knorr reaction are heavy metal salts such as silver carbonate or silver triflate, which activate the anomeric halide, facilitating its departure and the subsequent nucleophilic attack by the phenolic hydroxyl of syringol. The use of a participating protecting group at the C2' position of the gentiobiose donor, such as an acetyl group, is crucial to ensure the formation of the desired β-glycosidic linkage through anchimeric assistance.

Deprotection: Following the successful glycosylation, all protecting groups on the gentiobiose moiety would be removed to yield the final product, this compound. This is typically achieved through saponification using a base like sodium methoxide (B1231860) in methanol (B129727).

The stereochemical outcome of the glycosylation is a critical aspect. The presence of a participating group at the C2' position of the glycosyl donor directs the incoming acceptor to the opposite face, resulting in a 1,2-trans glycosidic linkage, which corresponds to the β-anomer.

Reaction Step Description Key Reagents and Conditions
1. Glycosyl Donor Preparation Per-acetylation of gentiobiose followed by selective bromination of the anomeric carbon.Acetic anhydride, pyridine; HBr in acetic acid.
2. Glycosyl Acceptor Syringol (2,6-dimethoxyphenol).Commercially available.
3. Glycosylation Koenigs-Knorr reaction between the protected gentiobiosyl bromide and syringol.Silver carbonate or silver triflate in a non-polar aprotic solvent (e.g., dichloromethane).
4. Deprotection Removal of acetyl protecting groups from the sugar moiety.Sodium methoxide in methanol (Zemplén deacetylation).

Preparation of this compound Derivatives for Structure-Function Relationship Studies

To investigate the structure-function relationships of this compound, a series of derivatives and analogues can be synthesized. These modifications can probe the importance of specific functional groups on the biological activity or chemical properties of the molecule. Common derivatization strategies include modifications of the aglycone, the sugar moiety, or the glycosidic linkage.

Aglycone Modifications:

Introducing Substituents: Functional groups such as halogens, alkyl chains, or nitro groups can be introduced onto the aromatic ring of syringol prior to glycosylation. This allows for a systematic study of how different substituents influence the molecule's properties.

Sugar Moiety Modifications:

Deoxygenation: Removal of one or more hydroxyl groups from the gentiobiose unit can help determine the role of specific hydroxyls in intermolecular interactions.

Epimerization: Changing the stereochemistry at one or more chiral centers of the sugar can reveal the importance of the spatial arrangement of the hydroxyl groups.

Glycosidic Linkage Modification: Instead of the β-(1→6) linkage in gentiobiose, other disaccharides with different linkages could be used, such as cellobiose (B7769950) (β-1→4) or sophorose (β-1→2).

General Derivatization Reactions:

Acylation and Alkylation: The free hydroxyl groups on the gentiobiose moiety of the final product can be selectively or fully acylated or alkylated to produce a range of esters and ethers. These modifications can alter the lipophilicity and hydrogen-bonding capacity of the molecule.

These derivatives are then typically subjected to biological assays to correlate structural changes with activity, providing insights into the pharmacophore of this compound.

Derivative Type Modification Strategy Purpose of Study
Aglycone AnalogueReplacement of syringol with other phenols (e.g., guaiacol (B22219), cresol).To assess the role of the aglycone structure in biological activity.
Substituted AglyconeIntroduction of functional groups onto the syringol ring.To probe electronic and steric effects on activity.
Deoxy Sugar AnalogueRemoval of hydroxyl groups from the gentiobiose moiety.To identify key hydrogen bonding interactions.
Modified Glycosidic LinkageUse of disaccharides other than gentiobiose.To understand the influence of the disaccharide structure.

Enzymatic Synthesis Approaches for this compound and Related Glycoconjugates

Enzymatic synthesis offers a green and highly selective alternative to chemical synthesis for the production of glycosides. The use of enzymes, particularly glycosyltransferases, can overcome many of the challenges associated with chemical methods, such as the need for extensive protecting group manipulation and the control of stereoselectivity.

Glycosyltransferases (GTs):

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to a specific acceptor molecule. Uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs) are a large family of enzymes that utilize UDP-activated sugars (e.g., UDP-glucose) as donors. The synthesis of this compound can be envisioned through a two-step enzymatic process:

Formation of Syringol Glucoside: A UGT with specificity for syringol as an acceptor would catalyze the transfer of glucose from UDP-glucose to form syringol β-D-glucoside.

Elongation to Gentiobioside: A second GT, a glucosyltransferase, would then transfer another glucose molecule from UDP-glucose to the C6-hydroxyl of the first glucose residue, forming the β-(1→6) linkage of gentiobiose.

This approach can be implemented using isolated enzymes in a chemoenzymatic process or through whole-cell biotransformation using engineered microorganisms that express the required glycosyltransferases.

Glycosidases in Reverse:

While glycosidases typically catalyze the hydrolysis of glycosidic bonds, under certain conditions, they can be used to form these bonds in a process known as reverse hydrolysis or transglycosylation. In the context of this compound synthesis, a β-glucosidase could potentially catalyze the condensation of syringol with gentiobiose or the transglycosylation of a glucosyl moiety from a suitable donor to syringol glucoside. However, the yields of such reactions are often low due to the thermodynamically favored hydrolysis reaction.

The enzymatic approach is particularly attractive for the synthesis of a library of derivatives, as the substrate specificity of many GTs can be engineered or exploited to accept a range of aglycone and sugar donors.

Enzymatic Method Key Enzymes Principle Advantages
Glycosyltransferase-based Synthesis Uridine Diphosphate Glycosyltransferases (UGTs)Stepwise transfer of activated sugars (UDP-glucose) to the aglycone and then to the growing glycan chain.High regio- and stereoselectivity, mild reaction conditions, no need for protecting groups.
Transglycosylation β-GlucosidasesTransfer of a monosaccharide from a donor glycoside to an acceptor molecule (syringol or syringol glucoside).Use of readily available enzymes.

Biological and Ecological Significance of Syringol Gentiobioside

Syringol Gentiobioside as a Biochemical Marker of Environmental Stress

This compound has emerged as a significant biochemical marker for environmental stress in plants, particularly in the context of smoke exposure from wildfires. awri.com.ausquarespace.com When lignins in wood are burned, volatile phenols are released into the atmosphere. nih.gov Grapevines and other plants can absorb these volatile phenols, which are then metabolized and detoxified within the plant tissues. nih.gov This metabolic process often involves the glycosylation of the volatile phenols, leading to the formation of non-volatile phenolic glycosides. awri.com.aunih.gov

Among these glycosides, this compound is considered a particularly sensitive and reliable indicator of smoke exposure in grapes. awri.com.auetslabs.com Its concentration, along with other related phenolic glycosides, is typically low in grapes that have not been exposed to smoke. awri.com.au However, following a smoke event, the levels of these compounds, including this compound, increase significantly. squarespace.comresearchgate.net This elevation in concentration serves as a chemical fingerprint, confirming the plant's exposure to smoke-derived volatile phenols. awri.com.au

The accumulation of this compound and other phenolic glycosides is a plant's defense response to the influx of potentially toxic volatile phenols from smoke. researchgate.net While the glycosides themselves are odorless, they can later break down, releasing the volatile phenols that can impart undesirable smoky and ashy flavors to wine produced from affected grapes. awri.com.aunih.gov Therefore, the quantification of this compound in grapes has become a crucial diagnostic tool for the wine industry to assess the risk of smoke taint in wine. etslabs.comvitis-vea.de

Table 1: Key Phenolic Glycosides Used as Markers for Smoke Exposure in Grapes

Glycoside MarkerAssociated Volatile Phenol (B47542)Significance
This compoundSyringolA highly sensitive marker for smoke exposure. awri.com.auetslabs.com
4-Methylthis compound4-MethylsyringolA secondary marker for smoke impact. etslabs.com
Guaiacol (B22219) rutinosideGuaiacolA primary marker of smoke impact. etslabs.com
4-Methylguaiacol rutinoside4-MethylguaiacolA primary marker of smoke impact. etslabs.com
Cresol (B1669610) rutinosideo-, m-, and p-CresolSecondary markers of smoke impact. etslabs.com
Phenol rutinosidePhenolA secondary marker for smoke exposure. etslabs.com

The phenylpropanoid pathway, a major route for the synthesis of a wide array of secondary metabolites in plants, is central to their responses to both biotic and abiotic stresses. nih.govmdpi.comnih.gov Environmental stressors can trigger the upregulation of genes within this pathway, leading to the accumulation of various phenolic compounds that play a role in plant defense. researchgate.net

Biological Role of Glycosylation in Plant Responses to Xenobiotics

Glycosylation is a fundamental biochemical process in plants that plays a critical role in their response to xenobiotics—foreign chemical compounds such as pesticides, pollutants, and in the case of smoke exposure, volatile phenols. nih.govnih.gov This process involves the enzymatic addition of a sugar moiety, most commonly glucose from UDP-glucose, to a xenobiotic molecule. nih.govfrontiersin.org This reaction is primarily catalyzed by a large and diverse family of enzymes known as UDP-glycosyltransferases (UGTs). researchgate.netmdpi.com

The addition of a sugar molecule significantly alters the physicochemical properties of the xenobiotic. frontiersin.org Specifically, glycosylation increases the water solubility and polarity of the compound while generally reducing its biological activity and toxicity. frontiersin.orgnih.gov This transformation is a key step in the plant's detoxification strategy, often referred to as phase II of xenobiotic metabolism. nih.gov

Once glycosylated, the xenobiotic conjugate becomes more amenable to transport and sequestration within the plant cell. nih.gov These glycosides are often transported from the cytosol, where glycosylation typically occurs, to the vacuole for long-term storage or to the apoplast, effectively removing the potentially harmful compound from metabolically active regions of the cell. nih.govnih.gov This compartmentalization prevents the xenobiotic from interfering with essential cellular processes. nih.gov

In the context of smoke exposure, volatile phenols absorbed by the plant are recognized as xenobiotics. nih.gov Plant UGTs then catalyze the glycosylation of these phenols, leading to the formation of compounds like this compound. awri.com.au This process serves as a protective mechanism, allowing the plant to detoxify and sequester the influx of volatile phenols resulting from environmental stress. nih.gov The diversity of UGTs in plants allows them to recognize and glycosylate a wide range of xenobiotic structures, highlighting the adaptability of this detoxification system. researchgate.netyork.ac.uk

Interconnections Between this compound and Other Plant Secondary Metabolites

The biosynthesis of this compound is intricately linked to the broader network of plant secondary metabolism, particularly the phenylpropanoid pathway. nih.gov This pathway is the origin of a vast array of phenolic compounds, including lignin (B12514952), flavonoids, and various phenolic acids, all of which play crucial roles in plant growth, development, and defense. mdpi.comfrontiersin.org

Syringol, the aglycone of this compound, is a lignin-derived compound. mdpi.com Lignin, a complex polymer of phenylpropanoid units, is a major component of the plant cell wall, providing structural support and defense against pathogens. nih.gov The biosynthesis of syringyl (S) lignin units originates from the phenylpropanoid pathway, proceeding through intermediates such as sinapyl alcohol. nih.govresearchgate.net It is plausible that under conditions of smoke exposure, the influx of syringol can be shunted from lignin synthesis and instead be glycosylated to form this compound as a detoxification response.

Furthermore, the phenylpropanoid pathway is also responsible for the production of flavonoids, another major class of secondary metabolites with diverse functions, including antioxidant activity, UV protection, and defense against herbivores and pathogens. nih.gov The precursors for both lignin and flavonoid biosynthesis are derived from the same initial steps of the phenylpropanoid pathway. frontiersin.org Therefore, under stress conditions that trigger an increase in phenylpropanoid metabolism, there can be a coordinated response involving the accumulation of various phenolic compounds, including both flavonoids and the precursors for this compound. researchgate.netnih.gov

The plant's response to pathogens also involves the production of phenolic compounds. epa.govnih.gov The accumulation of phenolics, including those related to syringol, can be part of a general defense strategy against a variety of biotic and abiotic stresses. researchgate.net The interconnections between these pathways highlight the integrated nature of plant secondary metabolism, where the synthesis of a specific compound like this compound is part of a larger, coordinated response to environmental challenges.

Advanced Research Perspectives on Syringol Gentiobioside

Application of Omics Technologies to Syringol Gentiobioside Research (e.g., Metabolomics, Glycomics)

Modern "omics" technologies are providing unprecedented insights into the complex biological systems where this compound is present. These high-throughput analytical approaches, including metabolomics and glycomics, are crucial for identifying and quantifying this specific glycoconjugate and understanding its broader biological context. fraunhofer.de

Metabolomics, the large-scale study of small molecules or metabolites, has been instrumental in identifying this compound as a key biomarker in complex matrices. A prime example is its application in viticulture and enology, where the compound is a well-established marker for smoke exposure in grapes. awri.com.auawri.com.au When vineyards are exposed to wildfire smoke, volatile phenols like syringol are absorbed by the grapes and subsequently glycosylated by the plant's enzymes, forming non-volatile compounds such as this compound. semanticscholar.org Untargeted metabolomics approaches, often employing mass spectrometry, allow researchers to compare the metabolite profiles of smoke-exposed and unexposed grapes, consistently highlighting a significant increase in this compound and related phenolic glycosides in the affected fruit. nih.govresearchgate.net This has been crucial for developing analytical methods to assess the risk of "smoke taint," an undesirable smoky and ashy flavor in wine that can be caused by the in-mouth enzymatic breakdown of these precursors. awri.com.au

Glycomics, the comprehensive study of the glycome (the entire complement of sugars in an organism), offers a more focused lens for studying compounds like this compound. While metabolomics captures a broad spectrum of small molecules, glycomics specifically targets the analysis of carbohydrates and their conjugates. This is particularly relevant as this compound is one of many glycoconjugates formed by plants in response to xenobiotics like smoke-derived phenols. nih.gov Glycomic analyses help to elucidate the diversity of sugar moieties attached to volatile phenols and how different plant varieties may produce different profiles of glycoconjugates. ajevonline.org Integrated omics approaches, combining metabolomics, transcriptomics, and proteomics, can further reveal the underlying molecular networks, from the expression of specific glycosyltransferase genes to the final accumulation of metabolites like this compound. researchgate.netresearchgate.net

The application of these technologies allows for a holistic view, moving from simple detection to understanding the dynamic changes in plant physiology and metabolism in response to environmental stressors.

Table 1: Application of Omics Technologies in this compound Research

Omics Technology Application in this compound Research Key Findings
Metabolomics Identification and quantification of this compound in grapes and wine following smoke exposure. Consistently identifies this compound as a robust and sensitive biomarker for smoke exposure in vineyards. awri.com.aunih.gov
Risk assessment for "smoke taint" in wine production. Elevated levels of this compound correlate with potential sensory defects in the resulting wine. ajevonline.org
Glycomics Characterization of the full profile of phenolic glycoconjugates, including various sugar combinations. Reveals the diversity of glycosylation patterns in plants, identifying other related compounds alongside this compound. nih.govajevonline.org

| Multi-Omics | Linking environmental stress (smoke) to genetic response (gene expression) and metabolic outcome (compound accumulation). | Provides a comprehensive understanding of the biosynthetic pathways activated in the plant leading to the formation of this compound. researchgate.net |

Computational Modeling and Bioinformatics in this compound Pathway Analysis

Understanding the biosynthesis of this compound requires elucidating the specific enzymes and metabolic pathways involved, a task greatly facilitated by computational modeling and bioinformatics. mdpi.com The formation of this compound involves the attachment of a gentiobiose (a disaccharide of two glucose units) to a syringol molecule, a reaction catalyzed by glycosyltransferases (GTs). Bioinformatics provides the tools to identify and characterize the genes encoding these crucial enzymes. whiterose.ac.uk

Several public databases are indispensable resources for this research. The Carbohydrate-Active enZYmes (CAZy) database, for instance, classifies GTs into families based on sequence similarity, which helps in predicting the function of newly discovered enzymes. oup.com By searching genomic or transcriptomic data from a relevant organism, such as the grapevine (Vitis vinifera), researchers can identify candidate GT genes. Their potential function can be further investigated using tools that model protein structures and predict substrate specificity. proglycprot.org For example, a researcher might identify a GT from a family known to glycosylate phenolic compounds and then use computational docking models to predict whether syringol and UDP-glucose (the sugar donor) can effectively bind to the enzyme's active site. oup.com

Pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) provide maps of metabolic networks, allowing researchers to place identified enzymes into a broader biological context. nih.gov While a specific pathway for this compound may not be explicitly detailed, existing pathways for lignin (B12514952) degradation or xenobiotic metabolism can offer clues. ethz.ch For example, the degradation pathway of syringate (a related compound) involves O-demethylation steps, and bioinformatics tools can help identify enzymes responsible for such modifications in the syringol moiety if they occur. ethz.chnrel.gov

Furthermore, sequence similarity networks (SSNs) are a powerful bioinformatic tool used to visualize sequence relationships within large enzyme families, such as the Glycoside Hydrolase Family 1 (GH1). nih.gov This approach allows for the selection of diverse enzyme candidates from sequence databases for functional characterization, accelerating the discovery of enzymes that can either synthesize or, more commonly, hydrolyze the glycosidic bond in this compound. nih.gov

Table 2: Bioinformatics Resources for this compound Pathway Analysis

Resource Type Example(s) Relevance to this compound Research
Enzyme Databases CAZy (Carbohydrate-Active enZYmes), GTDB Classification and functional annotation of glycosyltransferases (GTs) potentially involved in adding the gentiobiose moiety to syringol. oup.com
Pathway Databases KEGG (Kyoto Encyclopedia of Genes and Genomes) Visualization of related metabolic pathways (e.g., phenylpropanoid biosynthesis, xenobiotic degradation) to hypothesize the biosynthetic route of this compound. nih.gov
Protein Sequence & Structure Tools BLAST, GLYCAM-web Identifying homologous enzyme sequences and modeling the 3D structure of candidate glycosyltransferases to predict their function and substrate specificity. oup.comproglycprot.org

| Genome Mining & Visualization | Sequence Similarity Networks (SSNs) | Analyzing large sequence datasets to identify novel glycosyltransferases or glycosidases that act on phenolic glycosides like this compound. nih.gov |

Comprehensive Profiling of this compound-Related Glycoconjugates in Complex Matrices

The accurate detection and quantification of this compound and its related glycoconjugates in complex biological matrices, such as grape tissues or wine, present significant analytical challenges. These matrices contain a vast array of compounds that can interfere with analysis, necessitating sophisticated analytical techniques for reliable profiling. nih.govijsetpub.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone technique for this purpose. medwinpublishers.com Specifically, Ultra-High-Performance Liquid Chromatography (UHPLC) provides high-resolution separation of isomeric glycoconjugates, which often have identical masses but different structures (e.g., gentiobiosides vs. rutinosides). nih.gov Following separation, tandem mass spectrometry (MS/MS) is used for detection and structural confirmation. In this technique, the parent ion corresponding to this compound is isolated and fragmented, producing a characteristic pattern of daughter ions that serves as a structural fingerprint, enabling unambiguous identification even at trace levels. nih.gov High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are often employed to determine the elemental composition of the detected molecules with high accuracy. ajevonline.orgresearchgate.net

The comprehensive profiling of related glycoconjugates involves developing methods that can simultaneously measure a suite of compounds. In the context of smoke taint research, this includes not only this compound but also glycoconjugates of guaiacol (B22219), cresols, phenol (B47542), and their methylated analogues. ajevonline.orgvitis-vea.de The stability of these compounds during sample preparation and analysis is a critical consideration. For instance, enzymatic or acid hydrolysis methods are sometimes used to release the volatile phenol aglycones from their sugar moieties, which are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov However, direct measurement of the intact glycoconjugates by LC-MS is often preferred as it provides more detailed information about the original composition in the matrix. nih.govnih.gov

The development of these advanced analytical methods has been crucial for establishing baseline levels of these compounds in different grape varieties and for understanding how their concentrations change in response to environmental factors like smoke exposure. ajevonline.orgvitis-vea.de

Table 3: Analytical Techniques for Profiling this compound

Technique Purpose Advantages
UHPLC-MS/MS Separation, identification, and quantification of intact this compound and related glycoconjugates. High sensitivity and specificity; allows for differentiation of isomers; provides structural information through fragmentation patterns. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for formula determination. Confirms the elemental composition of this compound and helps identify novel, unexpected glycoconjugates. ajevonline.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Quantification of the syringol aglycone after hydrolysis. A well-established method for analyzing the volatile phenol portion of the molecule. nih.gov

| Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry | Analysis of carbohydrates and glycoconjugates. | Produces single ions from each analyte, simplifying complex spectra, though less commonly used for quantification in this specific application. nih.gov |

Current Research Gaps and Future Directions in Syringol Gentiobioside Studies

Elucidation of Novel Enzymatic Activities in Syringol Gentiobioside Metabolism

The biosynthesis and degradation of this compound are governed by a complex interplay of enzymes. While the general classes of enzymes involved, namely glycosyltransferases for synthesis and glycosidases for hydrolysis, are known, a detailed understanding of their specific activities, kinetics, and substrate specificities is still emerging.

The formation of this compound in plants is a detoxification response to the presence of xenobiotics like syringol. This process is catalyzed by uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs), which belong to the GT1 family of carbohydrate-active enzymes. These enzymes facilitate the transfer of sugar moieties from UDP-activated sugars to the syringol aglycone. While it is understood that promiscuous UGTs are responsible for this conjugation, the specific UGTs that preferentially catalyze the formation of the gentiobioside linkage to syringol are yet to be fully characterized. The enzyme UGT72B1 from Arabidopsis thaliana has been identified as a bifunctional O- and N-glycosyltransferase with activity towards a range of xenobiotics, including chlorinated phenols. Further research is needed to investigate if UGT72B1 or its homologs in other plant species exhibit significant activity towards syringol and can synthesize this compound. Kinetic studies are essential to determine the catalytic efficiency (kcat/Km) of candidate UGTs with syringol as a substrate, providing insights into their physiological relevance in this metabolic pathway.

On the catabolic side, the hydrolysis of this compound is carried out by β-glucosidases, which cleave the glycosidic bonds to release free syringol. Several novel β-glucosidases with transglycosylation properties have been identified from various microbial sources, such as Trichosporon asahii. nih.gov These enzymes have shown high affinity for gentiobiose, suggesting their potential role in the degradation of this compound. nih.gov The substrate scope of these enzymes is broad, and further investigation is required to determine their specific activity towards this compound. Understanding the substrate specificity and kinetic parameters of these novel glycosidases will be crucial for developing enzymatic assays for the detection of this compound and for potential biotechnological applications in mitigating its effects in food and beverage products.

Future research should focus on the discovery and characterization of novel UGTs and glycosidases with high specificity for this compound. Protein engineering and directed evolution techniques could be employed to alter the substrate specificity of known glycosyltransferases to enhance the synthesis of this compound for use as an analytical standard or to create enzymes that can efficiently degrade it. nih.govnih.gov

Development of Rapid and Non-Destructive Methodologies for this compound Detection in Situ

Current methods for the detection and quantification of this compound, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) following hydrolysis, are highly sensitive and specific. etslabs.com However, these methods are laboratory-based, time-consuming, and destructive, requiring sample extraction and preparation. There is a pressing need for the development of rapid and non-destructive techniques for the in situ detection of this compound in botanical samples, which would allow for real-time monitoring in the field.

Vibrational spectroscopy techniques, such as Raman spectroscopy and near-infrared (NIR) spectroscopy, offer significant potential for the non-destructive analysis of plant metabolites. These techniques provide a molecular fingerprint of the sample based on the vibrational properties of its chemical bonds. nih.gov Raman spectroscopy has been successfully used to characterize various phenolic compounds and could potentially be applied to identify the unique spectral signatures of this compound. nih.gov Similarly, portable NIR spectrometers have shown promise for the in-field monitoring of grape quality parameters, including total phenolic content. nih.govnih.gov Research is needed to develop calibration models that can specifically correlate NIR spectral data with this compound concentrations in intact plant tissues.

Hyperspectral imaging is another powerful, non-invasive technique that combines spectroscopy and imaging to provide both spatial and spectral information about a sample. This technology has been used for the dynamic mapping of total phenolic and flavonoid content in plants and could be adapted to visualize the distribution of this compound within plant tissues. mdpi.complos.org The development of such imaging techniques would provide invaluable insights into the uptake, transport, and accumulation of this compound within the plant.

Future research efforts should concentrate on acquiring the specific Raman and NIR spectral signatures of pure this compound. This foundational data is essential for building robust chemometric models for its in situ quantification. Furthermore, studies should explore the application of hyperspectral imaging to map the spatial distribution of this compound in plant organs, such as leaves and berries, providing a deeper understanding of its physiological dynamics.

Long-Term Stability and Transformation Dynamics of this compound in Botanical and Processed Samples

The stability of this compound over time in both its natural botanical environment and in processed products is a critical factor influencing its persistence and potential impact. While some studies have investigated its stability in wine, a more comprehensive understanding of its long-term fate under various environmental conditions is lacking.

Studies on wine have shown that this compound can persist for extended periods. awri.com.au One study indicated that disaccharides like this compound were stable over a 12-week period in a wine matrix. nih.gov However, the long-term stability in other processed samples and in botanical tissues, both pre- and post-harvest, is not well understood. The transformation of this compound can be influenced by factors such as temperature, pH, light exposure, and the presence of oxidative agents.

The hydrolysis of glycosidic bonds is a key transformation pathway, which can be influenced by both pH and temperature. Kinetic studies on the hydrolysis of other glycosides, such as fructooligosaccharides, have demonstrated that the rate of degradation increases with lower pH and higher temperatures. nih.gov Similar kinetic studies are needed for this compound to predict its stability under different storage and processing conditions.

Furthermore, the aglycone portion of the molecule, syringol, is susceptible to degradation. For instance, syringol can be transformed into various chlorinated derivatives in the presence of sodium hypochlorite. nih.gov Understanding the degradation pathways of both the glycosidic linkage and the syringol moiety is crucial for identifying potential transformation products and assessing their toxicological or sensory properties.

Future research should focus on conducting accelerated stability testing of this compound under a range of environmental conditions to predict its long-term behavior. Detailed kinetic studies of its hydrolysis at various pH levels and temperatures will provide valuable data for modeling its persistence in different matrices. Additionally, investigations into the photodegradation and oxidative degradation of this compound are necessary to identify its transformation products and to fully understand its environmental fate.

Interactive Data Table: Research Focus on this compound

Research AreaKey Research QuestionsPotential MethodologiesDesired Outcomes
Enzymatic Metabolism Which specific UGTs synthesize this compound? What are the kinetic parameters of glycosidases that hydrolyze it?Enzyme assays, protein expression and purification, site-directed mutagenesis.Identification of key enzymes, understanding of metabolic control, potential for enzymatic mitigation strategies.
In Situ Detection What are the specific Raman and NIR spectral signatures of this compound? Can hyperspectral imaging map its distribution in plants?Raman spectroscopy, NIR spectroscopy, hyperspectral imaging, chemometrics.Rapid, non-destructive field detection methods, visualization of compound localization in plant tissues.
Stability and Transformation What is the long-term stability in different matrices? What are the degradation products under various conditions?Accelerated stability studies, kinetic analysis of hydrolysis, chromatographic separation and identification of transformation products.Predictive models for persistence, understanding of degradation pathways, assessment of the impact of transformation products.

Q & A

Q. What analytical methods are used to identify and quantify Syringol Gentiobioside in plant tissues, and how are they validated?

this compound is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns. Validation includes linearity checks (R² > 0.99), accuracy (±10% of expected values), and precision (coefficient of variance <10%) . For example, targeted glycoside analysis in grapes uses calibration curves with deuterated internal standards to account for matrix effects .

Q. Why is this compound considered a reliable biomarker for smoke exposure in grapes?

Unlike volatile phenols, this compound accumulates in glycosidic forms in grape berries post-smoke exposure, providing stable, long-term markers. Its abundance across grape varieties and vintages makes it a robust indicator, as shown in studies correlating its levels with total glycoconjugates (R² = 0.89–0.97) .

Q. What experimental protocols are recommended for extracting this compound from grape tissues?

Protocols involve homogenizing frozen berries, followed by solid-phase extraction (SPE) using C18 cartridges. Methanol/water (70:30 v/v) eluents are used, with recovery rates validated via spiked samples. Centrifugation and filtration (0.22 µm) are critical to remove particulates before LC-MS/MS analysis .

Advanced Research Questions

Q. How do temporal and spatial variations affect this compound levels in smoke-exposed grapes?

Temporal studies show this compound concentrations increase from 1 hour post-smoke (mean = 15.42 µg/kg) to harvest (mean = 772.81 µg/kg) due to continued glycosylation . Spatial variability (e.g., vine row position, canopy density) requires stratified sampling designs with ≥3 biological replicates per site to account for microclimate-driven differences .

Q. What strategies resolve contradictions in this compound quantification data across studies?

Discrepancies often arise from inconsistent calibration standards or extraction efficiencies. To mitigate:

  • Use deuterated syringol-d₆ as an internal standard.
  • Report recovery rates for SPE steps (e.g., 85–110%).
  • Validate inter-laboratory reproducibility via shared reference materials . For example, GuRG’s higher CV (12%) vs. SyGG (CV <10%) highlights the need for compound-specific validation .

Q. How can researchers design field studies to distinguish smoke-derived this compound from background environmental phenols?

  • Establish regional baselines for non-smoke-exposed grapes (e.g., control vineyards).
  • Monitor atmospheric phenol levels during fires using passive samplers.
  • Use multivariate analysis (PCA or PLS-DA) to differentiate smoke-specific glycoside profiles from ambient phenolic contamination .

Q. What statistical methods are optimal for analyzing this compound’s correlation with wine taint compounds?

Partial least squares regression (PLSR) is preferred for modeling relationships between this compound in grapes and volatile phenols (e.g., guaiacol) in wine. Cross-validation (e.g., k-fold) ensures model robustness, with variable importance in projection (VIP) scores identifying key predictors .

Data Interpretation and Reporting

Q. How should researchers address outliers in this compound datasets?

  • Apply Grubbs’ test (α = 0.05) to identify statistical outliers.
  • Investigate biological causes (e.g., uneven smoke distribution) or technical artifacts (e.g., column degradation during LC-MS).
  • Report outlier handling methods transparently in supplementary materials .

Q. What metadata is essential for replicating this compound studies?

  • Field conditions: GPS coordinates, sampling dates, fire intensity metrics (e.g., PM₂.₅ levels).
  • Lab protocols: LC gradient profiles, MS ionization parameters (e.g., ESI voltage), SPE cartridge brands.
  • Data normalization: Reference to internal standards and calibration ranges .

Tables of Key Analytical Parameters

Parameter This compound Guaiacol Rutinoside (GuRG)
Linearity (R²)>0.99>0.98
Accuracy (% Deviation)±8.5±9.2
Intra-day Precision (CV%)7.312.1
Inter-day Precision (CV%)9.814.6
LOD (µg/kg)0.51.2
LOQ (µg/kg)1.53.8
Data adapted from multi-laboratory validation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.